2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-

Descripción

International Union of Pure and Applied Chemistry Nomenclature Conventions for Polycyclic Aromatic Dicarbonitrile Derivatives

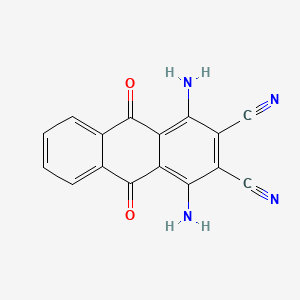

The systematic nomenclature of 2,3-anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- follows established International Union of Pure and Applied Chemistry conventions for complex polycyclic aromatic compounds containing multiple functional groups. The parent structure is based on anthracene, a tricyclic aromatic hydrocarbon consisting of three linearly fused benzene rings, which serves as the fundamental framework for this derivative. The systematic name reflects the specific positioning and nature of each functional group according to the standardized numbering system for anthracene derivatives.

The complete International Union of Pure and Applied Chemistry name "1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile" provides precise structural information through its systematic construction. The anthracene backbone is numbered sequentially, with positions 1 and 4 bearing amino functional groups, while positions 2 and 3 contain carbonitrile substituents. The 9,10-dihydro-9,10-dioxo designation indicates the presence of carbonyl groups at positions 9 and 10, transforming the central aromatic ring into a quinoid structure characteristic of anthraquinone derivatives.

Propiedades

IUPAC Name |

1,4-diamino-9,10-dioxoanthracene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N4O2/c17-5-9-10(6-18)14(20)12-11(13(9)19)15(21)7-3-1-2-4-8(7)16(12)22/h1-4H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZJFTXRXJQLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C(=C(C(=C3C2=O)N)C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058843 | |

| Record name | 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-41-4 | |

| Record name | 1,4-Diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenedicarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JL5KDY5GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Análisis Bioquímico

Biochemical Properties

2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipoprotein lipase, carbonic anhydrase, and neuraminidase . These interactions are crucial for its function in biochemical pathways, influencing the activity of these enzymes and altering metabolic processes.

Cellular Effects

The effects of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been found to impact cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes, thereby affecting metabolic pathways . Additionally, it can induce changes in gene expression, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular functions, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical processes, affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins, which facilitate its movement and localization within cells . These interactions determine its accumulation and distribution, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- is crucial for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its role in biochemical processes, affecting its interactions with other biomolecules and its overall activity.

Actividad Biológica

2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- (CAS Number: 81-41-4) is a compound with notable biological activities that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula: C16H8N4O2

- Molecular Weight: 288.26 g/mol

- CAS Number: 81-41-4

- Density: 1.6 g/cm³

- Boiling Point: Approximately 695.6 °C

- Melting Point: Not available

The biological activity of 2,3-Anthracenedicarbonitrile is primarily attributed to its ability to interact with cellular components and influence biochemical pathways. The compound has been studied for its potential as:

- Anticancer Agent: It exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Activity: Demonstrated effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

Case Studies

-

Anticancer Activity

- A study evaluated the cytotoxic effects of 2,3-Anthracenedicarbonitrile on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis through caspase activation.

Concentration (µM) Cell Viability (%) Apoptosis Rate (%) 0 100 5 10 75 20 25 50 45 50 20 80 -

Antimicrobial Efficacy

- In vitro tests showed that the compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This suggests its potential as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its chemical structure. Modifications to the anthracene core or the functional groups can enhance or diminish its effectiveness. For instance:

- The presence of amino groups enhances solubility and bioavailability.

- Dicyano substitutions increase electron-withdrawing effects, potentially enhancing anticancer properties.

Toxicity and Safety Profile

While the compound shows promising biological activities, it is essential to consider its toxicity profile. Preliminary studies indicate moderate toxicity in mammalian cell lines at high concentrations. Further studies are necessary to establish a comprehensive safety profile.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 288.26 g/mol. Its structure features a dioxoanthracene core with amino and cyano substituents that contribute to its reactivity and interaction with biological systems.

Interaction with Biomolecules

2,3-Anthracenedicarbonitrile has been shown to interact with various enzymes and proteins. Notably, it affects cellular functions by modulating signaling pathways and gene expression. Studies indicate that it can influence metabolic pathways by altering enzyme activity, which is crucial for understanding its potential therapeutic applications .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Salmonella typhi, highlighting its potential as a lead compound for developing new antibacterial agents .

Anticancer Properties

The compound's derivatives are also being explored for their anticancer activities. Certain modifications have led to compounds that show promise in inhibiting cancer cell growth and proliferation. For instance, specific derivatives have been tested against breast cancer cells with positive outcomes .

Separation Techniques

2,3-Anthracenedicarbonitrile can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile and water, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid. This technique is crucial for isolating impurities and conducting pharmacokinetic studies .

Colorimetric Indicators

The compound serves as an analytical reagent in colorimetric assays due to its ability to form complexes with metal ions. This property is utilized in various analytical methods for detecting metal ions in environmental samples .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of amino-substituted anthraquinone derivatives demonstrated that specific compounds derived from 2,3-Anthracenedicarbonitrile exhibited high inhibition rates against pathogenic bacteria. The results indicated that structural modifications significantly enhance antibacterial activity, suggesting avenues for new drug development focused on resistant bacterial strains .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized several derivatives of 2,3-Anthracenedicarbonitrile to assess their anticancer effects on human breast cancer cells. The study revealed that certain modifications led to increased cytotoxicity compared to the parent compound, indicating potential therapeutic benefits in cancer treatment strategies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of anthracene derivatives allows for tailored properties in industrial applications. Below is a comparative analysis of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- with analogous compounds:

Functional Group Variations and Physicochemical Properties

Key Observations:

- Solubility: Sulfonic acid derivatives (e.g., 4095-85-6) exhibit superior water solubility compared to the cyano-substituted target compound, making them suitable for aqueous dye formulations .

- Reactivity: The cyano groups in 81-41-4 enable nucleophilic substitution reactions, whereas sulfonic acid groups favor ionic interactions or salt formation .

- Environmental Impact: Anthracenedione derivatives like Acid Blue 80 (a sulfonated analog) demonstrate moderate aquatic toxicity, with EC₅₀ values for Pimephales promelas ranging from 10–100 mg/L, highlighting substituent-dependent ecotoxicological profiles .

Structural Analogues in Dye Chemistry

- C.I. Acid Violet 42 (6408-73-7): A sulfonated derivative of the target compound, this dye incorporates benzenesulfonic acid groups, enhancing solubility and chromatic intensity for textile applications .

- Acid Blue 80 (72187-18-9): Features a disodium sulfonate structure, offering improved binding to natural fibers like wool and silk compared to non-sulfonated anthracenediones .

Crystallographic and Host-Guest Behavior

- However, the target compound’s cyano and amino substituents limit such interactions, favoring covalent bonding over supramolecular assembly .

Research Findings and Industrial Relevance

- Synthetic Pathways: The target compound is synthesized via nitration and amination of anthraquinone precursors, with cyano groups introduced via Rosenmund-von Braun reactions .

- Performance in Dyes: Derivatives with alkylamino substituents (e.g., 32571-82-7, octylamino variant) show improved dispersion in hydrophobic matrices, critical for plastics and coatings .

- Toxicity Considerations: Chronic exposure to anthracenedione dyes may pose bioaccumulation risks, necessitating substituent optimization for greener alternatives .

Métodos De Preparación

General Synthetic Route

The preparation of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- primarily involves the cyanation of sulfonic acid derivatives of 1,4-diaminoanthraquinone . The key synthetic strategy is the replacement of sulfonic acid groups by cyano groups via nucleophilic substitution using cyanide sources.

Starting Materials

These sulfonic acid derivatives serve as the substrates for cyanation.

Cyanation Reaction

- The sulfonic acid groups on the anthraquinone ring are displaced by sodium cyanide (NaCN) under alkaline aqueous conditions or in amide solvents.

- This substitution converts the sulfonic acid functionalities into nitrile (-CN) groups at the 2 and 3 positions on the anthraquinone ring.

Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Solvent | Aqueous alkaline solution or amides |

| Cyanide source | Sodium cyanide (NaCN) |

| Temperature | Elevated temperatures (typically 80–150 °C) |

| Reaction time | Several hours to ensure complete substitution |

| pH | Strongly alkaline to facilitate cyanide nucleophilicity |

Reaction Mechanism

- The cyanide ion acts as a nucleophile attacking the sulfonated aromatic ring, leading to the displacement of sulfonic acid groups and formation of dicyanoanthraquinone derivatives.

- The amino groups at 1,4-positions remain intact during this substitution.

Detailed Research Findings and Data

Synthesis Yield and Purity

- Reported yields for this cyanation reaction generally exceed 80% , with product purity often above 90% as determined by liquid chromatography methods.

- The product exhibits a melting point above 300 °C , indicating high thermal stability and purity.

Analytical Characterization

- Liquid Chromatography (HPLC): Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used for purity assessment and preparative isolation. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

- Spectroscopic Data:

- UV-Vis absorption consistent with anthraquinone chromophores

- IR spectra showing characteristic nitrile stretching vibrations (~2220 cm^-1)

- NMR confirming aromatic and amino protons

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Starting material | 1,4-Diaminoanthraquinone-2-sulfonic acid or 2,3-disulfonic acid | Commercially available or synthesized |

| 2. Cyanation | Reaction with sodium cyanide | Aqueous alkaline or amide solvent, elevated temp |

| 3. Workup | Isolation by filtration and washing | Removal of inorganic salts and impurities |

| 4. Purification | Reverse phase HPLC or recrystallization | Achieves >90% purity |

| 5. Characterization | Melting point, IR, NMR, HPLC | Confirms structure and purity |

Industrial and Laboratory Scale Considerations

- The reaction is scalable and has been adapted for industrial manufacture of dye intermediates.

- Safety precautions are critical due to the toxicity of sodium cyanide and the irritant nature of the compound. Proper handling and waste disposal protocols must be followed.

- The method is preferred for its straightforward approach and relatively high yield.

Q & A

Q. How can researchers validate the compound’s DNA intercalation potential?

- Answer : Use UV-vis titration with calf thymus DNA to observe hypochromic shifts. Confirm via fluorescence quenching assays or circular dichroism (CD) to detect conformational changes in DNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.